BenchChemオンラインストアへようこそ!

Lexitropsin

DNA Binding Affinity Minor Groove Binder Kapp

Procure Lexitropsin (CAS 110124-49-7) for research demanding precise DNA sequence discrimination. Unlike netropsin or distamycin, Lexitropsin enables 2:1 side-by-side minor groove binding with expanded GC-base-pair readout—irreplaceable for targeting GC-rich promoters, CpG islands, and oncogene sequences. Conjugation with CPI/CBI alkylating warheads yields femtomolar-potency payloads for next-generation ADC programs. Validated as a low-nanomolar HIV-1/2 integrase inhibitor with a distinct antiviral mechanism. Use this crystallographically-characterized standard for calorimetric, spectroscopic, and X-ray diffraction studies of cooperative DNA binding and small molecule-induced structural perturbations.

Molecular Formula C20H29N5O4
Molecular Weight 403.5 g/mol
CAS No. 110124-49-7
Cat. No. B1675198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLexitropsin
CAS110124-49-7
SynonymsLexitropsin; 
Molecular FormulaC20H29N5O4
Molecular Weight403.5 g/mol
Structural Identifiers
SMILESCCCN1C=C(C=C1C(=O)NCCCN(C)C)NC(=O)C2=CC=C(O2)NC(=O)C
InChIInChI=1S/C20H29N5O4/c1-5-10-25-13-15(12-16(25)19(27)21-9-6-11-24(3)4)23-20(28)17-7-8-18(29-17)22-14(2)26/h7-8,12-13H,5-6,9-11H2,1-4H3,(H,21,27)(H,22,26)(H,23,28)
InChIKeyQUHGSDZVAPFNLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lexitropsin (CAS 110124-49-7): Baseline Identity and Procurement Context


Lexitropsin (CAS 110124-49-7) is a synthetic netropsin derivative belonging to the class of modular polyamide DNA minor groove binders. It was designed as an 'information-reading oligopeptide' to interact with double-stranded DNA with defined binding and specificity properties [1]. The compound possesses a core molecular structure (C20H29N5O4, MW 403.48) that incorporates N-methylpyrrole carboxamide and furan moieties, which confer its ability to bind within the minor groove of B-DNA .

Lexitropsin (CAS 110124-49-7): Why Generic Substitution with Netropsin or Distamycin Fails


Substitution of Lexitropsin with its close analogs netropsin or distamycin is not scientifically sound due to fundamental differences in DNA sequence recognition and binding stoichiometry. While netropsin and distamycin primarily form 1:1 complexes and exhibit strong preference for AT-rich sequences, Lexitropsin and its derivatives are engineered with imidazole and pyrrole subunits to enable 2:1 side-by-side binding and expanded sequence recognition, including GC base pairs [1]. Structural studies confirm that replacing a pyrrole ring with an imidazole in Lexitropsin alters the hydrogen-bonding landscape and can introduce end-for-end orientational disorder not observed with netropsin, directly impacting target engagement [2]. These molecular differences preclude their interchangeability in applications requiring precise genomic targeting.

Lexitropsin (CAS 110124-49-7): Quantitative Differentiation Evidence Guide


DNA Binding Affinity: Lexitropsin vs. Netropsin and Distamycin

Carbocyclic mono-lexitropsins exhibit significantly weaker DNA binding affinity compared to the natural products netropsin and distamycin. Quantitative analysis of DNA association constants (Kapp) demonstrates this class-level differentiation [1].

DNA Binding Affinity Minor Groove Binder Kapp

Sequence Selectivity: Expansion of Recognition Beyond AT-Rich Tracts

The core design principle of Lexitropsin involves the strategic substitution of pyrrole rings with imidazole to read GC base pairs, a capability absent in netropsin and distamycin which are restricted to AT-rich sequences. This is a direct structural consequence of the imidazole ring's ability to hydrogen-bond with the guanine N2 amine [1]. The binding rules (Py/Im pairing) are well-established and quantifiable in terms of sequence recognition code [2].

Sequence Selectivity GC Recognition Imidazole Substitution

Structural Binding Mode: Lexitropsin Exhibits 2:1 Side-by-Side Complexes vs. 1:1 Netropsin Binding

Unlike netropsin, which forms a 1:1 complex in the minor groove, Lexitropsin and its analogs are capable of forming 2:1 side-by-side antiparallel dimers. This is demonstrated in the crystal structure of a di-imidazole lexitropsin (DIM) bound to the DNA decamer C-A-T-G-G-C-C-A-T-G, where two drug molecules bind per DNA duplex, enabling reading of both DNA strands simultaneously [1].

Binding Stoichiometry Crystal Structure 2:1 Complex

Biological Activity: Lexitropsin Conjugates Show Enhanced Cytotoxicity vs. Unconjugated Drugs

Conjugation of DNA-reactive agents to Lexitropsin scaffolds can enhance cytotoxic potency. For instance, cyclopropylpyrroloindole (CPI) and CBI-lexitropsin conjugates related to CC-1065 exhibit cytotoxicities in the femtomolar (fM) range, whereas unconjugated alkylators like cisplatin and doxorubicin are active at nanomolar to micromolar concentrations [1].

Antitumor Activity Alkylating Agent Cytotoxicity

Antiviral Activity: Linked Lexitropsins Inhibit HIV Integrase at Low Nanomolar Concentrations

Linked or bis-lexitropsins demonstrate potent inhibition of HIV-1 integrase. Specific bis-distamycins and related lexitropsins show inhibitory activity at low nanomolar (nM) concentrations against HIV-1 and HIV-2 integrases, a property not characteristic of monomeric netropsin [1].

Antiviral Activity HIV Integrase Bis-Lexitropsins

Orientation-Dependent Binding: Structural Determinants of Lexitropsin vs. Netropsin Orientation

Crystallographic analysis reveals a key structural difference in binding orientation. A monoimidazole lexitropsin (identical to netropsin except for a pyrrole→imidazole substitution) exhibits end-for-end disorder in the crystal when bound to the AATT site, whereas netropsin binds in a single, well-defined orientation [1]. This disorder, likely due to weakened binding, is not observed in netropsin complexes.

Binding Orientation Structural Biology End-for-End Disorder

Lexitropsin (CAS 110124-49-7): Validated Research and Industrial Application Scenarios


Targeted Anticancer Payload Development: Femtomolar Potency Conjugates

Lexitropsin serves as a validated scaffold for developing ultra-potent anticancer agents. The evidence demonstrates that conjugating Lexitropsin with alkylating moieties like CPI or CBI yields compounds with femtomolar (10⁻¹⁵ M) cytotoxicity, a potency enhancement of several orders of magnitude over standard chemotherapeutics like cisplatin or doxorubicin [1]. This application scenario is ideal for research programs developing next-generation antibody-drug conjugates (ADCs) or gene-targeted small molecules requiring extreme potency and DNA sequence-directed alkylation.

Sequence-Specific DNA Targeting Tools for Epigenetics and Genomics

The modular polyamide structure of Lexitropsin enables the rational design of molecules that 'read' specific DNA sequences, including GC base pairs [1][2]. This property makes Lexitropsin a powerful chemical biology tool for applications such as targeted transcriptional modulation, competitive inhibition of transcription factor binding, and sequence-directed gene silencing. Unlike AT-specific netropsin, Lexitropsin's expanded recognition code allows it to be procured for studies targeting GC-rich promoter regions, CpG islands, or specific oncogene sequences.

Antiviral Research: HIV Integrase Inhibition

Linked and bis-Lexitropsins have demonstrated potent inhibition of HIV-1 and HIV-2 integrase at low nanomolar concentrations [1]. This antiviral mechanism is distinct from typical reverse transcriptase or protease inhibitors. Lexitropsin and its derivatives are therefore appropriate for procurement in virology laboratories focused on novel antiretroviral mechanisms, particularly those targeting the integration step of the viral lifecycle. The class-level evidence supports their use as lead compounds or molecular probes in integrase functional studies.

Structural Biology of DNA-Ligand Interactions: 2:1 Complex Crystallography

Lexitropsin is a prototypical ligand for studying 2:1 side-by-side minor groove recognition, a binding mode not observed with netropsin [1]. Researchers investigating cooperative DNA binding, small molecule-induced DNA structural perturbations, or the biophysics of dimeric minor groove recognition can use Lexitropsin as a high-quality, crystallographically-characterized standard. The established crystal structures and defined orientational properties make it a reliable reagent for calorimetric, spectroscopic, and X-ray diffraction studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lexitropsin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.